3-Nitrobenzoyl isocyanate
Overview
Description
3-Nitrobenzoyl isocyanate is an organic compound with the molecular formula C8H4N2O3. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an isocyanate group (-NCO). This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrobenzoyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 3-nitrobenzoic acid with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
3-Nitrobenzoic acid+Phosgene→3-Nitrobenzoyl chloride+HCl
The resulting 3-nitrobenzoyl chloride is then treated with an amine, such as aniline, to form the corresponding amide. This amide is subsequently dehydrated using a dehydrating agent like phosphorus pentachloride (PCl5) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the phosgene method due to its efficiency and scalability. non-phosgene methods are also being explored to address safety and environmental concerns associated with phosgene. These alternative methods include the use of carbon monoxide, dimethyl carbonate, and urea as reagents to form carbamates, which are then thermally decomposed to produce isocyanates .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, typically requiring a catalyst or elevated temperatures.
Thiols: React to form thiocarbamates, often under basic conditions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
3-Nitrobenzoyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 3-nitrobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product. This reactivity is exploited in various synthetic applications, including the formation of ureas, carbamates, and thiocarbamates .
Comparison with Similar Compounds
Similar Compounds
Benzoyl isocyanate: Lacks the nitro group, making it less reactive in certain reactions.
4-Nitrobenzoyl isocyanate: Similar structure but with the nitro group in the para position, affecting its reactivity and steric properties.
2-Nitrobenzoyl isocyanate: Nitro group in the ortho position, leading to different electronic and steric effects.
Uniqueness
3-Nitrobenzoyl isocyanate is unique due to the presence of the nitro group in the meta position, which influences its electronic properties and reactivity. This positioning allows for specific interactions and reactivity patterns that are distinct from its ortho and para counterparts .
Properties
IUPAC Name |
3-nitrobenzoyl isocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-5-9-8(12)6-2-1-3-7(4-6)10(13)14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISURQQTGOWXAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503367 | |
Record name | 3-Nitrobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5843-49-2 | |
Record name | 3-Nitrobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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